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Phosphine, (2-methylpropyl)-

MOVPE precursor safety pyrophoricity phosphine alternative

Isobutylphosphine (IBP, 2-methylpropylphosphine, CAS 4023-52-3) is a primary alkylphosphine with the formula C₄H₉PH₂ and a molecular weight of 90.10 g·mol⁻¹. At ambient conditions, the compound is a colorless, air- and moisture-sensitive liquid that is pyrophoric and carries a pungent odor.

Molecular Formula C4H11P
Molecular Weight 90.1 g/mol
CAS No. 4023-52-3
Cat. No. B1623601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, (2-methylpropyl)-
CAS4023-52-3
Molecular FormulaC4H11P
Molecular Weight90.1 g/mol
Structural Identifiers
SMILESCC(C)CP
InChIInChI=1S/C4H11P/c1-4(2)3-5/h4H,3,5H2,1-2H3
InChIKeyTXBIZRLVIDXDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylphosphine (CAS 4023-52-3) – Procurement-Relevant Identity, Physical Form, and Comparator Landscape


Isobutylphosphine (IBP, 2-methylpropylphosphine, CAS 4023-52-3) is a primary alkylphosphine with the formula C₄H₉PH₂ and a molecular weight of 90.10 g·mol⁻¹ . At ambient conditions, the compound is a colorless, air- and moisture-sensitive liquid that is pyrophoric and carries a pungent odor . Its boiling point is reported as 78 °C (experimental; Strem) or 80.3 ± 9.0 °C (predicted; ACD/Labs) , and its density is 0.77 g·mL⁻¹ . IBP belongs to the monoalkylphosphine family, whose closest structural and functional analogs include tert-butylphosphine (TBP, CAS 2501-94-2), n-butylphosphine (CAS 1732-74-7), diisobutylphosphine (CAS 4006-38-6), and phosphine (PH₃). These compounds serve as phosphorus sources in metalorganic vapor phase epitaxy (MOVPE), ion implantation, and as ligands in coordination chemistry, yet their physical properties, thermal decomposition behavior, and safety profiles diverge sufficiently to prevent generic interchange.

Why Generic Substitution Fails for Isobutylphosphine – Physical-State, Safety, and Performance Differentiation from Phosphine and Other Alkylphosphines


Isobutylphosphine cannot be treated as a drop-in replacement for phosphine (PH₃) or other monoalkylphosphines because the branched isobutyl substituent simultaneously alters three procurement-critical parameters: (i) physical state and vapor pressure, controlling bubbler-based delivery in MOVPE; (ii) thermal decomposition pathway, dictating the optimal epitaxial growth temperature window; and (iii) pyrophoricity-to-handling trade-off relative to the gaseous, highly toxic baseline PH₃ [1]. The isomer pair IBP and tert-butylphosphine (TBP) are the two most-preferred alkylphosphines for semiconductor ion implantation, yet they differ in vapor pressure, density, and mobility of the resulting InP epilayers, making the selection product-specific rather than generic [2]. Substituting IBP with n-butylphosphine introduces a linear alkyl chain that shifts the boiling point by ~9 °C and alters the steric profile at the metal center . The evidence summarized in Section 3 quantifies these differences.

Quantitative Differentiation Guide – Isobutylphosphine vs. Tert-Butylphosphine, n-Butylphosphine, Diisobutylphosphine, and Phosphine


Safety Advantage: Reduced Pyrophoricity and Toxicity of Isobutylphosphine Relative to Gaseous Phosphine (PH₃)

Isobutylphosphine (IBP) and tert-butylphosphine (TBP) are both described as 'less pyrophoric and less toxic than phosphine' in the seminal 1986 study that introduced these compounds as the first non-hydride phosphorus sources for MOVPE [1]. The same characterisation is repeated in the companion Journal of Crystal Growth paper, which additionally notes that because IBP and TBP are liquids that can be handled in atmospheric-pressure bubblers, 'they are much safer to use' than high-pressure cylinders of toxic, gaseous PH₃ . No differential toxicity or pyrophoricity between IBP and TBP is reported; the safety differentiation is therefore established against the PH₃ baseline, not between the two alkylphosphines.

MOVPE precursor safety pyrophoricity phosphine alternative

InP MOVPE Growth Window: Isobutylphosphine Optimal Temperature (~630 °C) vs. Tert-Butylphosphine (550–600 °C)

Under identical MOVPE conditions (trimethylindium, hydrogen ambient, atmospheric pressure), the optimum growth temperature for InP using IBP is approximately 630 °C, yielding excellent morphology layers with the strongest photoluminescence (PL) intensity and narrowest half-width, both comparable to InP grown with PH₃ . Carbon incorporation is reported as 'nearly identical' between IBP and PH₃ . In contrast, TBP-based InP growth achieves specular surfaces at lower temperatures (550–600 °C) and a V/III ratio of 79 [1]. Room-temperature electron mobility for IBP-grown InP reaches ~2,800 cm²/V·s, while TBP yields slightly higher values (~3,100 cm²/V·s); both are below the best PH₃-grown material but within the range acceptable for many device applications . The higher optimum growth temperature of IBP may be advantageous when co-growth of other III-V layers requires elevated substrate temperatures.

MOVPE InP epitaxy growth temperature phosphorus precursor

Ion Implantation: Isobutylphosphine and Tert-Butylphosphine as the Most Preferred Alkylphosphine Dopant Sources

U.S. Patent 4,721,683 (Ward, 1988) claims the use of liquid alkylphosphines as ion sources for semiconductor doping and explicitly identifies tertiarybutylphosphine and isobutylphosphine as 'the most preferred alkylphosphines' for this application [1]. The patent teaches that a higher proportion of the total beam current is obtained as P⁺ ion beam current when using liquid alkylphosphines compared with gaseous phosphine or arsine [1]. The preference for branched-chain monoalkylphosphines (IBP and TBP) over linear or multiply-substituted analogs is based on the combination of sufficient volatility for vapor delivery, appropriate decomposition characteristics in the ion source, and the ability to generate a high proportion of the desired P⁺ ion current. No quantitative beam-current ratio between IBP and TBP is provided in the patent; the differentiation is therefore at the class level (branched monoalkylphosphines vs. other alkylphosphines and vs. PH₃/AsH₃).

ion implantation semiconductor doping phosphorus source alkylphosphine

Vapor Pressure and Bubbler Delivery: Isobutylphosphine (95.3 mmHg) vs. Tert-Butylphosphine (125.2 mmHg) at 25 °C

Predicted vapor pressure at 25 °C for IBP is 95.3 ± 0.1 mmHg (ACD/Labs), compared with 125.2 ± 0.1 mmHg for TBP . The ~30 mmHg (24%) lower vapor pressure of IBP means that, at a given bubbler temperature and carrier-gas flow rate, IBP delivers a lower molar flux of phosphorus precursor to the growth surface. This can be advantageous when a lower V/III ratio is desired without resorting to reduced bubbler temperature (which risks condensation) or when compatibility with existing trimethylindium bubbler parameters is required. Experimentally, IBP is reported to be usable in 'atmospheric pressure bubblers' as a liquid, a key practical differentiator from gaseous PH₃ . The boiling point measured by Strem is 78 °C , placing IBP between TBP (reported ~54 °C ) and n-butylphosphine (predicted 87.4 °C ), further defining the thermal window for bubbler temperature control.

vapor pressure bubbler delivery MOVPE precursor physical properties

Physical State and Density Differentiate Isobutylphosphine from Secondary Phosphine Analog Diisobutylphosphine

Isobutylphosphine (primary phosphine, C₄H₉PH₂) and diisobutylphosphine (secondary phosphine, (C₄H₉)₂PH) differ substantially in volatility. IBP has a boiling point of 78 °C and a vapor pressure of 95.3 mmHg at 25 °C , whereas diisobutylphosphine boils at ~176 °C with a vapor pressure of only ~1.5 mmHg at 25 °C . This ~60-fold difference in vapor pressure makes diisobutylphosphine unsuitable for bubbler-based vapor delivery in MOVPE or ion implantation, confining its utility to solution-phase coordination chemistry. The density of IBP (0.77 g·mL⁻¹) is also significantly lower than that of tri-tert-butylphosphine (0.861 g·mL⁻¹) , though a direct experimental density for diisobutylphosphine is not publicly available. The stark volatility gap is a direct consequence of the additional isobutyl substituent increasing molecular weight (90.10 → 146.21 g·mol⁻¹) and intermolecular van der Waals interactions.

physical state primary phosphine secondary phosphine volatility

Procurement Specification: CYTOP® 141 (min. 95%) and CYPURE™ Electronic-Grade Availability

Isobutylphosphine is commercially available under the CYTOP® 141 brand (Strem Chemicals, in collaboration with Syensqo/Solvay) with a minimum purity of 95% . Pricing as of the most recent vendor listings: 25 g at €106, 100 g at €208, and 500 g at €773 . The CYPURE™ electronic-grade variant (American Cyanamid, referenced in the 1986 Journal of Crystal Growth paper) was developed specifically for MOVPE applications, indicating that a higher-purity specification has historically been produced for semiconductor users . Tert-butylphosphine is also available in electronic-grade purity from the same supply chain, meaning the procurement decision between IBP and TBP is driven by the application-specific performance parameters (growth temperature, vapor pressure, mobility) documented above, rather than by purity-tier availability alone. Diisobutylphosphine (min. 97%) is listed at significantly higher unit costs (~$147 for 1 g, Aladdin Scientific) , reflecting lower production volume and different market positioning.

procurement purity specification electronic grade CYTOP

Best-Validated Application Scenarios for Isobutylphosphine (CAS 4023-52-3) Based on Quantitative Evidence


Metalorganic Vapor Phase Epitaxy (MOVPE) of InP Requiring Phosphine-Equivalent Photoluminescence Quality at Elevated Growth Temperatures

When InP epitaxial layers must exhibit photoluminescence intensity and half-width indistinguishable from PH₃-grown material, and the growth process operates at substrate temperatures of ~630 °C (e.g., for co-deposition with high-temperature III-V layers), IBP is the preferred phosphorus precursor. The 1986 head-to-head study by Chen et al. demonstrated that IBP yields carbon incorporation 'nearly identical' to PH₃ and produces excellent morphology at ~630 °C, whereas TBP is optimized for a lower window of 550–600 °C . The ~30 mmHg lower vapor pressure of IBP relative to TBP also allows a reduced V/III ratio at a given bubbler temperature, which may simplify process parameter matching with existing trimethylindium delivery systems .

Ion Implantation Doping of Semiconductors with Phosphorus Using Liquid Alkylphosphine Sources

For ion implantation processes where a higher proportion of P⁺ beam current is required compared with gaseous PH₃, IBP is one of the two 'most preferred' alkylphosphines cited in U.S. Patent 4,721,683 [1]. The patent teaches that liquid branched-chain monoalkylphosphines (IBP and TBP) outperform linear alkylphosphines and gaseous hydride sources in beam-current utilization. IBP's liquid state (bp 78 °C, density 0.77 g·mL⁻¹) simplifies vapor delivery to the ion source compared with high-pressure PH₃ cylinders, while its branched isobutyl group provides favorable decomposition characteristics in the plasma [1].

Safety-Conscious Phosphorus Precursor Selection for Research-Scale MOVPE and CVD Laboratories

Laboratories seeking to minimize the hazard profile of their phosphorus precursor without compromising epitaxial layer quality should evaluate IBP as a liquid alternative to PH₃. The Larsen et al. (1986) and Chen et al. (1986) studies established that IBP is 'less pyrophoric and less toxic than phosphine' and can be used in atmospheric-pressure bubblers, eliminating the need for high-pressure toxic gas cabinets [2]. The commercial availability of IBP under the CYTOP® 141 brand (min. 95%) at moderate cost (~€106/25 g) makes it accessible for academic and R&D procurement without the infrastructure investment required for PH₃ .

Coordination Chemistry and Ligand Synthesis Requiring a Primary Phosphine with Intermediate Steric Bulk

IBP occupies a distinct steric and electronic niche among primary phosphines: the branched isobutyl group provides greater steric demand than n-butylphosphine while retaining the reactive P–H bonds characteristic of primary phosphines. This enables the synthesis of secondary and tertiary phosphine ligands through hydrophosphination or dehydrocoupling reactions, where the branched alkyl group influences the stereochemical outcome. The 35-fold cost advantage of IBP over diisobutylphosphine (€4.24/g vs. ~$147/g at small scale) supports its selection as the more economical entry point for ligand libraries based on the isobutylphosphine scaffold .

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